

Structure and properties of (R)-2-Amino-3-(o-tolyl)propanoic acid

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Compound of Interest

Compound Name: (R)-2-Amino-3-(o-tolyl)propanoic acid

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Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of **(R)-2-Amino-3-(o-tolyl)propanoic acid**, a non-proteinogenic α -amino acid. Due to the limited availability of specific experimental data for this particular isomer, this document consolidates information on the racemic mixture and provides comparative data from its closely related meta- and para-isomers to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science, facilitating further investigation into this compound's unique characteristics.

Introduction

(R)-2-Amino-3-(o-tolyl)propanoic acid, also known as (R)-o-methylphenylalanine, belongs to a class of synthetic amino acids that are of growing interest in drug discovery and peptide synthesis. The introduction of a methyl group on the ortho position of the phenyl ring of phenylalanine can induce significant conformational constraints and alter the electronic properties of the molecule. These modifications can lead to enhanced biological activity,

improved metabolic stability, and unique pharmacological profiles when incorporated into peptides or used as standalone therapeutic agents. This guide summarizes the known structural and physicochemical properties and outlines a plausible synthetic route and analytical methodologies.

Chemical Structure and Identification

The chemical structure of **(R)-2-Amino-3-(o-tolyl)propanoic acid** is characterized by a propanoic acid backbone with an amino group at the α -position (carbon 2) and an o-tolyl group attached to carbon 3. The "(R)" designation indicates the stereochemistry at the chiral α -carbon.

Systematic Name: (2R)-2-Amino-3-(2-methylphenyl)propanoic acid

Synonyms: (R)-o-Methylphenylalanine, H-D-Phe(2-Me)-OH

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

CAS Number: While a specific CAS number for the (R)-enantiomer is not readily available, the racemic mixture is registered under CAS Number 2283-42-3.

Physicochemical Properties

Direct experimental data for **(R)-2-Amino-3-(o-tolyl)propanoic acid** is scarce. The following table summarizes available data for the racemic o-tolyl isomer and provides data for the corresponding (R)-meta- and (R)-para-isomers for comparison.

Property	(DL)-2-Amino-3-(o-tolyl)propanoic acid	(R)-2-Amino-3-(m-tolyl)propanoic acid	(R)-2-Amino-3-(p-tolyl)propanoic acid
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol	179.22 g/mol	179.22 g/mol
Appearance	Solid	White to off-white solid	Solid
Melting Point	Not reported	Not reported	Not reported
Boiling Point	Not reported	322.8 ± 30.0 °C (predicted)	Not reported
Solubility	Not reported	Not reported	Not reported
pKa	Not reported	Not reported	Not reported
LogP	-1.2 (predicted)	1.57 (predicted)	-1.2 (predicted)

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **(R)-2-Amino-3-(o-tolyl)propanoic acid** are not available in the public domain. Below is a predicted profile based on the analysis of related compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group (in the range of 7.0-7.3 ppm), the α -proton (a multiplet around 3.5-4.0 ppm), the β -protons (diastereotopic protons appearing as a multiplet around 2.8-3.2 ppm), and the methyl group protons (a singlet around 2.3 ppm).
- **¹³C NMR:** The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~175 ppm), the aromatic carbons (125-140 ppm), the α -carbon (~55 ppm), the β -carbon (~38 ppm), and the methyl carbon (~19 ppm).
- **IR Spectroscopy:** The infrared spectrum is expected to exhibit characteristic absorption bands for the amino group (N-H stretching around 3300-3400 cm⁻¹), the carboxylic acid O-H

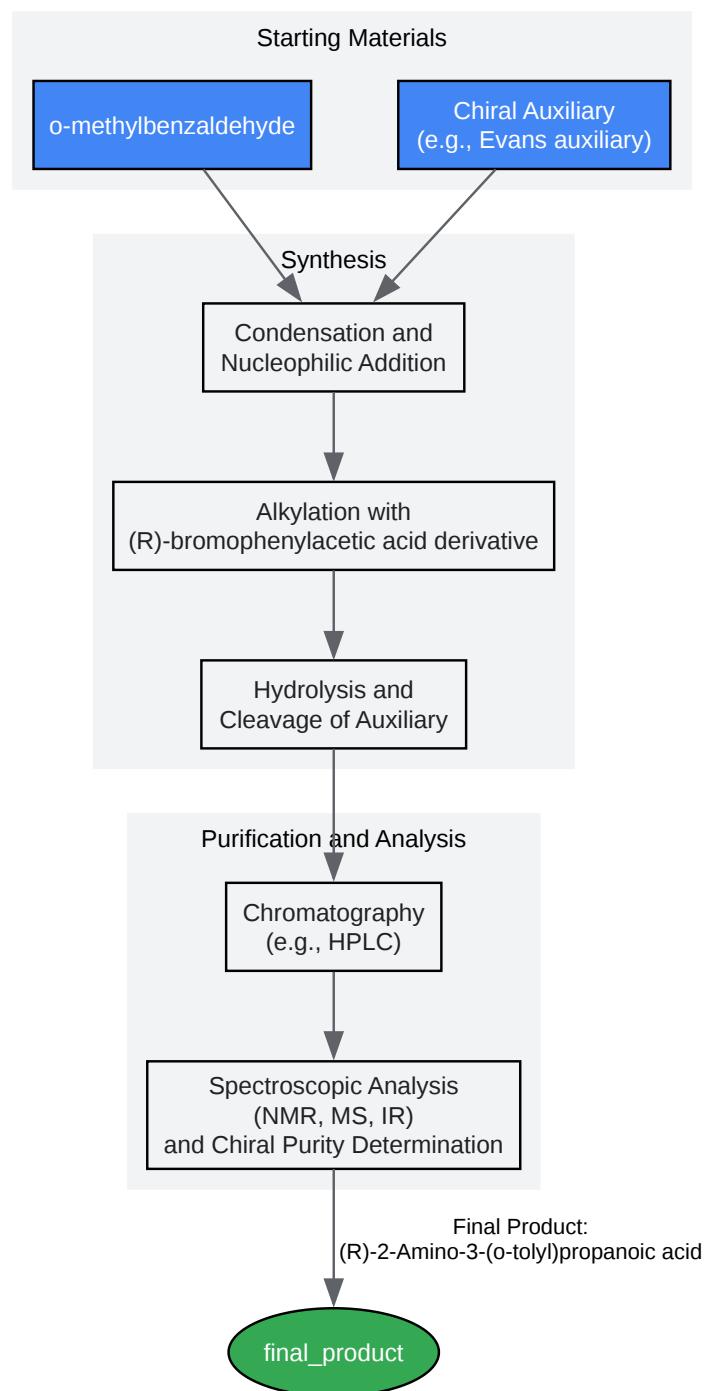
stretching (a broad band from 2500-3300 cm^{-1}), and the carbonyl C=O stretching (~1700-1725 cm^{-1}).

- Mass Spectrometry: The mass spectrum would show a molecular ion peak $[\text{M}]^+$ at m/z 179.0946.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **(R)-2-Amino-3-(o-tolyl)propanoic acid** is not readily available. However, a plausible synthetic route can be adapted from established methods for the synthesis of α -amino acids, such as the Strecker synthesis or asymmetric synthesis using a chiral auxiliary. A general workflow for a potential asymmetric synthesis is outlined below.

General Workflow for Asymmetric Synthesis

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Caption: Asymmetric synthesis workflow.

Methodology:

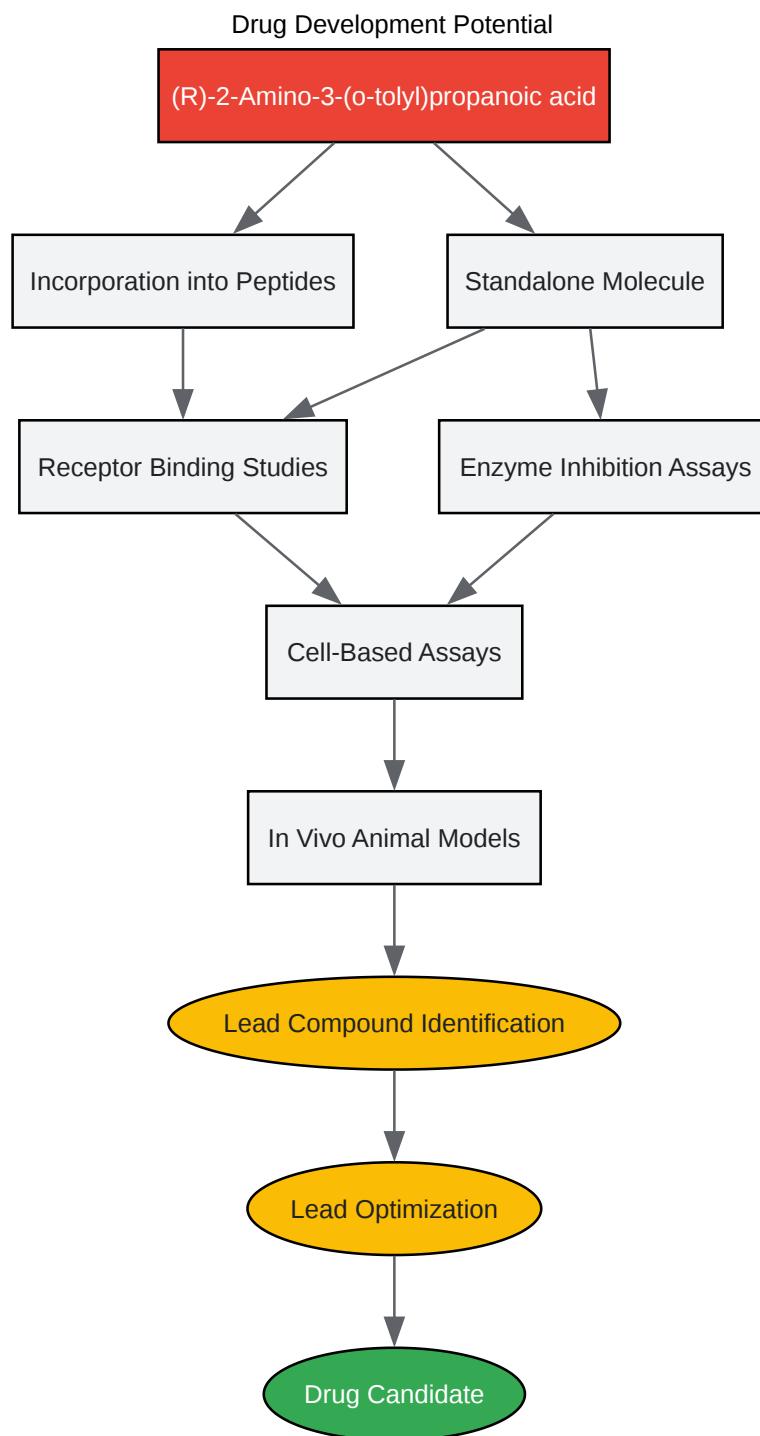
- Condensation: o-Methylbenzaldehyde is condensed with a chiral auxiliary (e.g., an Evans oxazolidinone) to form a chiral enolate precursor.
- Diastereoselective Alkylation: The enolate is then subjected to diastereoselective alkylation with a suitable electrophile, such as a derivative of bromoacetic acid, to introduce the amino acid backbone.
- Hydrolysis and Deprotection: The chiral auxiliary is cleaved under hydrolytic conditions (e.g., using lithium hydroxide), followed by deprotection of the amino group to yield the desired **(R)-2-Amino-3-(o-tolyl)propanoic acid**.
- Purification: The crude product is purified using techniques such as recrystallization or column chromatography (e.g., HPLC) to achieve high purity.
- Analysis: The structure and purity of the final compound are confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy). The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for **(R)-2-Amino-3-(o-tolyl)propanoic acid**, its structural similarity to phenylalanine suggests several potential areas of application:

- Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptides can introduce conformational constraints, potentially leading to increased receptor affinity, selectivity, and resistance to enzymatic degradation.
- Drug Design and Development: As a standalone molecule, it could be investigated as an inhibitor of enzymes that process aromatic amino acids or as a ligand for various receptors.
- Neurological Research: Given that phenylalanine is a precursor to neurotransmitters, this analog could be explored for its effects on neurological pathways.

The logical relationship for its potential application in drug development is outlined below.



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Caption: Drug development workflow.

Conclusion

(R)-2-Amino-3-(o-tolyl)propanoic acid represents an intriguing yet underexplored synthetic amino acid. While a complete experimental profile is not yet available, this guide provides a solid foundation based on the properties of its isomers and related compounds. The outlined synthetic and analytical methodologies offer a starting point for researchers to produce and characterize this molecule. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutics and research tools.

Disclaimer

The information provided in this technical guide is intended for research purposes only. Much of the data presented is predictive and based on related compounds due to the limited availability of specific experimental results for **(R)-2-Amino-3-(o-tolyl)propanoic acid**. Researchers should independently verify all information and protocols before use.

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